molecular formula C12H8F3NO2S B1272232 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid CAS No. 849066-52-0

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid

Cat. No. B1272232
CAS RN: 849066-52-0
M. Wt: 287.26 g/mol
InChI Key: BPFFXVCOJJGNQU-UHFFFAOYSA-N
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Description

Thiophene is a five-membered ring compound with four carbon atoms and one sulfur atom . The compound you mentioned seems to be a derivative of thiophene, with additional functional groups such as amino, phenyl, and trifluoromethyl attached to the thiophene ring .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can vary widely depending on the functional groups present in the molecule. For example, the Suzuki–Miyaura coupling reaction is commonly used with organoboron reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes like molecular weight, solubility, melting point, boiling point, and reactivity. These properties are determined by the compound’s molecular structure and functional groups .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including those with a 3-amino-4-phenyl-5-(trifluoromethyl) moiety, have been studied for their potential anticancer properties. These compounds can be designed to target various pathways involved in cancer cell proliferation and survival. For example, they may inhibit kinase activity or disrupt cell cycle progression, leading to the death of cancer cells .

Anti-Inflammatory and Analgesic Applications

The anti-inflammatory and analgesic effects of thiophene derivatives make them candidates for the development of new pain relief drugs. They can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators .

Antimicrobial Activity

Thiophene compounds have shown promise as antimicrobial agents. Their structure allows for interaction with bacterial enzymes or proteins, potentially leading to the development of new antibiotics that can combat resistant strains of bacteria .

Material Science: Organic Semiconductors

In material science, thiophene derivatives are utilized in the creation of organic semiconductors. These compounds can be part of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in electronic devices .

Corrosion Inhibition

The industrial application of thiophene derivatives includes their use as corrosion inhibitors. Their chemical structure can interact with metal surfaces, forming a protective layer that prevents corrosion, which is crucial in extending the lifespan of metal components in various industries .

Dental Anesthetics

Some thiophene derivatives are used in dental medicine as anesthetics. For instance, articaine, which contains a thiophene ring, is a commonly used local anesthetic in dental procedures in Europe due to its effective sodium channel-blocking properties .

Future Directions

The future directions in the study of thiophene derivatives and similar compounds could involve exploring new synthesis methods, discovering novel applications, and improving our understanding of their biological activities .

properties

IUPAC Name

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)10-7(6-4-2-1-3-5-6)8(16)9(19-10)11(17)18/h1-5H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFFXVCOJJGNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2N)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372366
Record name 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid

CAS RN

849066-52-0
Record name 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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